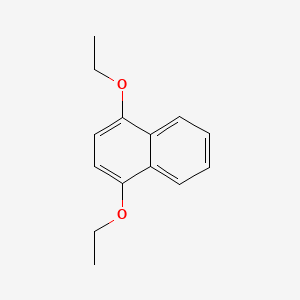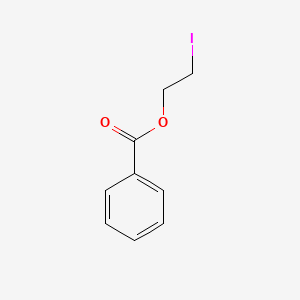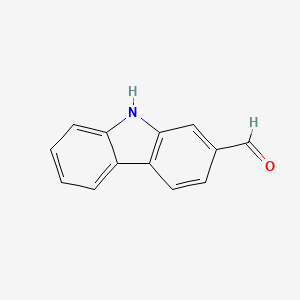
9H-Carbazole-2-carbaldehyde
Overview
Description
9H-Carbazole-2-carbaldehyde is a derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of an aldehyde group attached to the second position of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-2-carbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the second position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale formylation reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Carbazole-2-carboxylic acid.
Reduction: 9H-Carbazole-2-methanol.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of organic dyes and photopolymerization processes.
Mechanism of Action
The mechanism of action of 9H-carbazole-2-carbaldehyde, particularly in its anticancer role, involves the activation of the p53 molecular signaling pathway. This activation leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which induces apoptosis and senescence in melanoma cells . Additionally, it can influence other molecular pathways such as the RAS-MAPK pathway in its antifungal activity .
Comparison with Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor properties through the activation of the p53 pathway.
9H-Carbazole-3-carbaldehyde: Exhibits significant cytotoxic activity against various cancer cell lines.
Carbazole-based dyes containing aldehyde and cyanoacetic acid groups: Used in photopolymerization and as photosensitizers.
Uniqueness: 9H-Carbazole-2-carbaldehyde is unique due to its specific formylation at the second position, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its ability to activate the p53 pathway selectively in melanoma cells highlights its potential as a targeted anticancer agent .
Properties
IUPAC Name |
9H-carbazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCENSQOWDHIKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479100 | |
| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-18-9 | |
| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
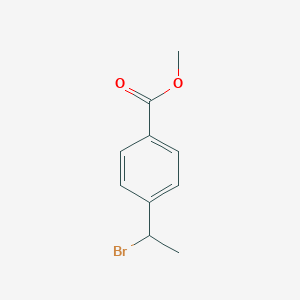
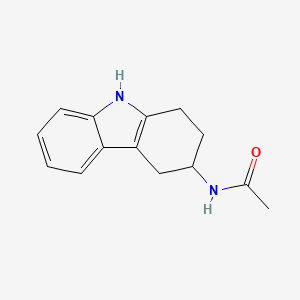
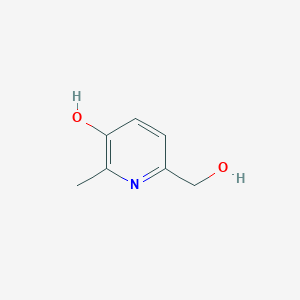
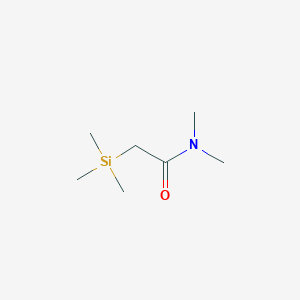
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)

